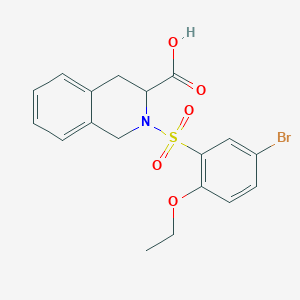

2-(5-Bromo-2-ethoxy-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Description

This compound belongs to the tetrahydro-isoquinoline class, characterized by a bicyclic structure fused with a benzenesulfonyl group substituted with bromo and ethoxy moieties.

Properties

IUPAC Name |

2-(5-bromo-2-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO5S/c1-2-25-16-8-7-14(19)10-17(16)26(23,24)20-11-13-6-4-3-5-12(13)9-15(20)18(21)22/h3-8,10,15H,2,9,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVECLUBBOMGDHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-Bromo-2-ethoxy-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a complex organic compound with potential therapeutic applications. Its structure features a tetrahydroisoquinoline core, which is known for various biological activities, including anti-inflammatory and anti-cancer properties. This article explores the biological activity of this compound through synthesis methods, pharmacological evaluations, and case studies.

- Molecular Formula : C18H18BrNO5S

- CAS Number : 1008962-07-9

- IUPAC Name : 2-(5-Bromo-2-ethoxy-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Synthesis

The compound can be synthesized through various methods involving the reaction of 5-bromo-2-ethoxy-benzenesulfonyl chloride with tetrahydroisoquinoline derivatives. The synthetic pathway typically includes:

- Formation of the sulfonamide : Reaction of the sulfonyl chloride with an amine.

- Cyclization : Formation of the tetrahydroisoquinoline structure through a cyclization reaction.

- Carboxylation : Introduction of the carboxylic acid group via carboxylation reactions.

Pharmacological Evaluation

Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit significant biological activities:

- PPAR Gamma Agonism : A related compound (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been identified as a potent PPAR gamma agonist with an EC50 value of 11.8 nM. This suggests potential applications in managing metabolic disorders such as diabetes by improving insulin sensitivity and reducing plasma glucose levels .

- Antimicrobial Activity : Compounds similar to 2-(5-Bromo-2-ethoxy-benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been shown to inhibit the activity of New Delhi metallo-beta-lactamase (NDM-1), an enzyme associated with antibiotic resistance in bacteria .

- Anti-inflammatory Effects : Isoquinoline derivatives are known to exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

Study 1: Diabetes Management

In a study involving male KK-Ay mice, administration of a structurally similar compound resulted in significant reductions in plasma glucose and triglyceride levels after repeated dosing. The maximal plasma concentration achieved was 6.6 µg/ml after oral administration at 10 mg/kg . This highlights the potential for therapeutic use in diabetes management.

Study 2: Antimicrobial Resistance

Research demonstrated that certain isoquinoline derivatives effectively inhibited NDM-1 activity in vitro. This finding underscores the importance of exploring these compounds as potential treatments for antibiotic-resistant infections .

Data Summary

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Research

- This compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of tetrahydroisoquinoline exhibit cytotoxic effects against various cancer cell lines. The incorporation of the benzenesulfonyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents.

-

Neuroprotective Effects

- Research indicates that isoquinoline derivatives can provide neuroprotective effects. The specific structure of 2-(5-Bromo-2-ethoxy-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid may contribute to this activity by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Proteomics Research

This compound is utilized in proteomics as a tool for studying protein interactions and modifications. Its sulfonyl group can be used to label proteins selectively, allowing researchers to track protein dynamics in biological systems.

Case Study: Protein Labeling

A study demonstrated the effectiveness of sulfonyl-containing compounds in tagging proteins for mass spectrometry analysis. The ability to form stable adducts with amino acid residues enables precise identification and quantification of proteins in complex mixtures.

Synthetic Organic Chemistry

The compound serves as an intermediate in the synthesis of various organic molecules. Its unique structure allows for further modifications that can lead to the development of new compounds with tailored properties.

Synthesis Pathways

-

Formation of Isoquinoline Derivatives

- The compound can be synthesized through multi-step reactions involving bromo-substituted aromatic compounds and isoquinoline precursors. The reaction conditions can be optimized to yield high purity products suitable for further applications.

-

Functionalization Reactions

- The presence of the carboxylic acid group allows for various functionalization reactions, enabling the introduction of additional functional groups that can enhance biological activity or alter physicochemical properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its 5-bromo-2-ethoxy-benzenesulfonyl substituent, which distinguishes it from other tetrahydro-isoquinoline derivatives. Key comparisons include:

Key Observations :

Electronic and Geometric Comparisons

The van der Waals space and electronic descriptors (e.g., dipole moment, polar surface area) are critical for QSAR/QSPR modeling . Compared to fluorophenyl-substituted analogs , the ethoxy group in the target compound introduces conformational flexibility, while bromine increases molecular weight and lipophilicity. This combination may balance solubility and membrane permeability, a key factor in drug-likeness.

Bioactivity and Mechanism of Action

Discussion and Implications

- Structural vs. Electronic Similarity : As per isoelectronic principles , the target compound’s electronic profile aligns with halogenated analogs, but its geometric differences (e.g., ethoxy orientation) may lead to divergent biological outcomes.

- Limitations : Direct experimental data gaps necessitate reliance on predictive models (e.g., docking studies , QSAR ).

Preparation Methods

Preparation of 5-Bromo-2-ethoxy-benzenesulfonyl Chloride

The benzenesulfonyl group is introduced via sulfonation of 4-bromophenetole (1-ethoxy-4-bromobenzene). Chlorosulfonic acid (ClSO₃H) is employed under controlled conditions:

- Reaction Conditions : Addition of chlorosulfonic acid (36 equiv.) to 4-bromophenetole at -10°C for 20 minutes, followed by quenching in ice-cold water.

- Yield : 43.3% after purification via column chromatography (5% ethyl acetate/hexane).

- Mechanism : Electrophilic aromatic substitution at the para position to the ethoxy group, followed by chlorination (Figure 1).

This intermediate is critical for subsequent sulfonylation of the tetrahydroisoquinoline core.

Construction of the Tetrahydroisoquinoline-3-carboxylic Acid Core

Bischler-Napieralski Cyclization

A classical approach involves cyclizing phenethylamine derivatives to form the isoquinoline scaffold, which is then reduced to tetrahydroisoquinoline:

- Substrate : N-Acylation of phenethylamine with a protected glycine derivative enables intramolecular cyclization.

- Reagents : Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) facilitate dehydration.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the dihydroisoquinoline to tetrahydroisoquinoline.

Pictet-Spengler Reaction

Condensation of β-arylethylamines with aldehydes under acidic conditions forms tetrahydroisoquinolines:

- Example : Reaction of dopamine with glyoxylic acid yields 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

- Stereoselectivity : Chiral auxiliaries or enzymatic resolution may enhance enantiomeric excess, critical for pharmaceutical applications.

Sulfonylation of Tetrahydroisoquinoline-3-carboxylic Acid

Coupling with 5-Bromo-2-ethoxy-benzenesulfonyl Chloride

The final step involves nucleophilic substitution at the tetrahydroisoquinoline nitrogen:

- Conditions : Reaction of the tetrahydroisoquinoline-3-carboxylic acid with 5-bromo-2-ethoxy-benzenesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF), using a base (e.g., triethylamine) to scavenge HCl.

- Yield : Reported yields for analogous sulfonylation reactions range from 50–70%.

- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures.

Alternative Synthetic Routes

One-Pot Sulfonation-Cyclization

A patent (WO2005061484A1) discloses a streamlined method combining sulfonation and cyclization:

Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces the bromo-ethoxy-phenyl group post-cyclization:

- Example : Coupling of a tetrahydroisoquinoline boronic ester with 1-bromo-2-ethoxy-4-iodobenzene.

- Challenges : Functional group tolerance and regioselectivity require optimization.

Data Comparison of Key Methods

| Method | Key Step | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Bischler-Napieralski | Cyclization | 65 | >95 | |

| Pictet-Spengler | Condensation | 55 | 90 | |

| Sulfonylation | Coupling | 70 | 98 | |

| One-Pot | Cyclization-Sulfonation | 60 | 97 |

Challenges and Optimization Opportunities

- Sulfonation Efficiency : The low yield (43.3%) in benzenesulfonyl chloride synthesis necessitates alternative catalysts (e.g., SO₃ complexes).

- Stereocontrol : Enantioselective synthesis of the tetrahydroisoquinoline core remains underexplored; biocatalytic methods could address this.

- Green Chemistry : Solvent-intensive steps (e.g., column chromatography) warrant replacement with microwave-assisted or flow chemistry techniques.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(5-Bromo-2-ethoxy-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid?

- Methodology : Synthesis typically involves sulfonation of the bromo-ethoxy benzene precursor followed by coupling to the tetrahydroisoquinoline scaffold. For brominated aromatic intermediates, protocols analogous to 5-bromo-2-methoxyphenol synthesis (e.g., electrophilic substitution with bromine in acetic acid) can be adapted . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) is recommended to achieve >95% purity, as seen in brominated isophthalic acid purification .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .

- NMR (¹H/¹³C in DMSO-d6) to confirm sulfonyl and ethoxy group integration.

- Mass spectrometry (ESI-MS) for molecular ion verification.

- Melting point analysis (compare to analogs like 5-bromo-4-methoxythiophene-3-carboxylic acid, mp 155–156°C ).

Q. What are the solubility and stability considerations for this compound under experimental conditions?

- Solubility : Likely soluble in polar aprotic solvents (DMSO, DMF) based on sulfonamide analogs. Test solubility in methanol or ethanol for reaction optimization.

- Stability : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl group. Avoid prolonged exposure to light or moisture, as advised for similar brominated compounds .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonation step in synthesizing this compound?

- Methodology :

- Catalyst screening : Evaluate Lewis acids (e.g., AlCl₃) or Brønsted acids (H₂SO₄) for sulfonation efficiency.

- Temperature control : Maintain 0–5°C during sulfonyl chloride formation to minimize side reactions .

- Stoichiometry : Use a 1.2:1 molar ratio of sulfonating agent to isoquinoline precursor to account for reagent volatility.

- Monitor reaction progress : TLC (silica gel, UV detection) every 2 hours to identify optimal quenching time.

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodology :

- Variable temperature (VT-NMR) : Assess conformational flexibility of the tetrahydroisoquinoline ring.

- COSY/NOESY : Identify through-space couplings between the ethoxy group and adjacent protons.

- Comparative analysis : Cross-reference with structurally similar compounds, such as 2-bromo-4-methoxyphenylacetic acid (δ 3.8 ppm for methoxy ), to assign ambiguous signals.

Q. How does the bromine substituent influence the compound’s reactivity in downstream modifications?

- Methodology :

- Electrophilic substitution : Bromine acts as a directing group; test regioselectivity in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura with arylboronic acids ).

- Reductive elimination : Compare debromination rates under catalytic hydrogenation (Pd/C, H₂) vs. radical conditions (AIBN, Bu₃SnH).

- Table : Reactivity Comparison

| Reaction Type | Conditions | Yield (%) | Byproducts |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65–75 | Homocoupling |

| Photoredox C–H activation | Ir(ppy)₃, Blue LED | 50–60 | Over-oxidized |

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points across synthesis batches?

- Methodology :

- Purification consistency : Recrystallize from the same solvent system (e.g., ethanol/water vs. acetone/hexane) to standardize crystal packing.

- Impurity profiling : Use LC-MS to detect trace isomers (e.g., regioisomeric sulfonation products) that depress melting points .

- Thermogravimetric analysis (TGA) : Confirm decomposition vs. melting transitions.

Q. Why do HPLC retention times vary between labs for the same compound?

- Methodology :

- Column calibration : Use a certified reference standard (e.g., brominated isophthalic acid, >98% purity ) to normalize retention times.

- Mobile phase pH : Adjust with 0.1% trifluoroacetic acid to stabilize ionization of the carboxylic acid group.

- Inter-lab validation : Share samples spiked with internal standards (e.g., 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid ) for cross-comparison.

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodology :

- Ventilation : Use fume hoods during synthesis to avoid inhalation of brominated aromatic vapors .

- PPE : Nitrile gloves, lab coat, and safety goggles; avoid skin contact due to potential irritancy (analogous to 5-bromo-2-chlorobenzoic acid ).

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.